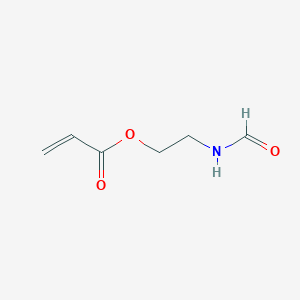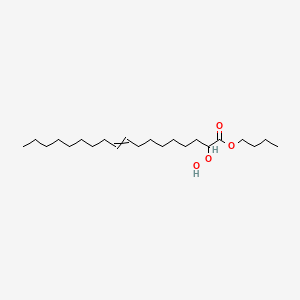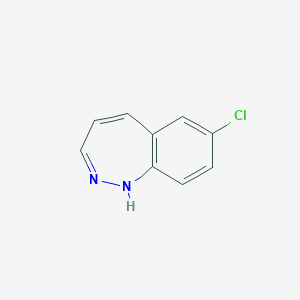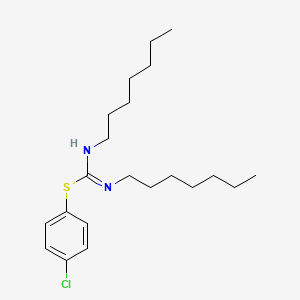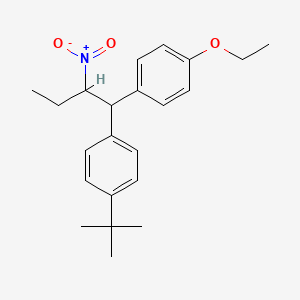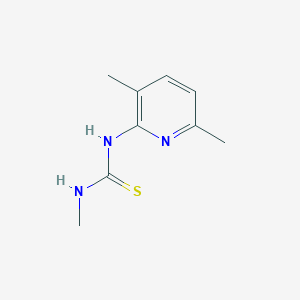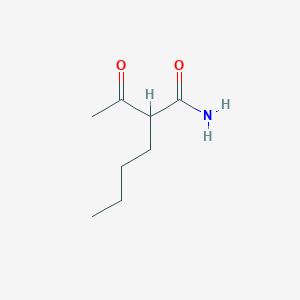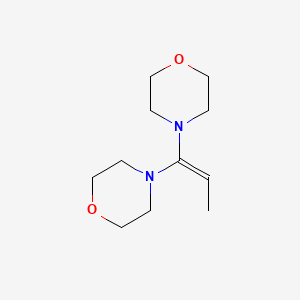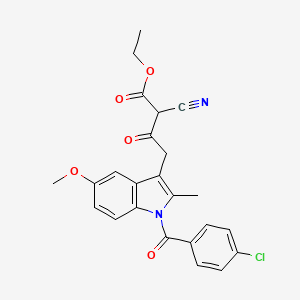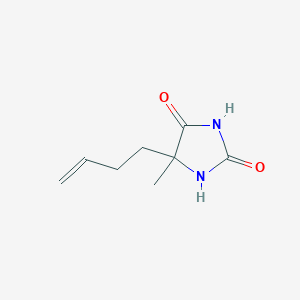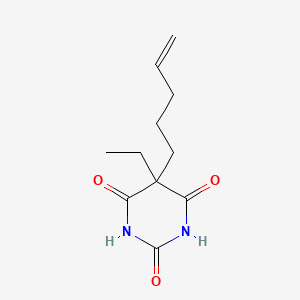
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many important biological molecules, including nucleotides and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the condensation of urea with β-dicarbonyl compounds. For 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, a possible synthetic route could involve:
Starting Materials: Ethyl acetoacetate, pent-4-en-1-ylamine, and urea.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Pyrimidine derivatives, including 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in nucleic acid analogs and potential as enzyme inhibitors.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as DNA, RNA, and proteins. They can act as enzyme inhibitors, interfering with the normal function of enzymes by mimicking the natural substrates or binding to the active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbiturates: Similar structure with a pyrimidine ring and known for their sedative effects.
Pyrimidine Nucleotides: Found in DNA and RNA, essential for genetic information storage and transfer.
Uniqueness
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
59894-14-3 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-ethyl-5-pent-4-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3H,1,4-7H2,2H3,(H2,12,13,14,15,16) |
Clé InChI |
XPMUKIHSDTWDIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


